2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile
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Overview
Description
2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile is a complex organic compound that features a pyrrole ring substituted with a hydroxymethyl group and a methoxynicotinonitrile moiety
Mechanism of Action
Target of Action
The primary target of the compound 2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile is Serine hydroxymethyl transferase (SHMT) . SHMT plays a crucial role in the metabolic conversion of glycine to serine .
Mode of Action
The compound this compound interacts with its target, SHMT, in a time- and dosage-dependent manner . It competes with phenyl-serine at the binding sites, decreasing the enzymatic activity of SHMT .
Biochemical Pathways
The interaction of this compound with SHMT affects the biochemical pathway of glycine to serine conversion . The downstream effects of this interaction are yet to be fully understood.
Result of Action
The molecular and cellular effects of the action of this compound are primarily seen in the decreased activity of SHMT . This results in an altered metabolic conversion of glycine to serine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
Uniqueness
2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(hydroxymethyl)pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-11-4-5-14-12(10(11)7-13)15-6-2-3-9(15)8-16/h2-6,16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIFVIHUTCCQCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N2C=CC=C2CO)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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